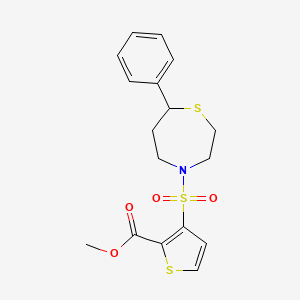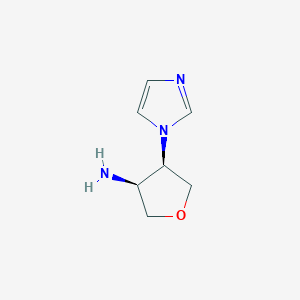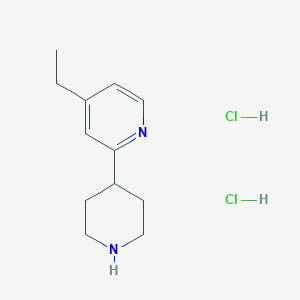![molecular formula C16H12Cl2N2OS2 B2866230 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 338968-06-2](/img/structure/B2866230.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole, commonly known as 2-DCBMS, is a synthetic compound with a wide range of potential applications in the scientific research community. It is a member of the class of 1,3,4-oxadiazoles, a class of heterocyclic compounds characterized by a ring structure with four atoms and two nitrogen atoms. This compound has been the subject of numerous studies due to its ability to act as an inhibitor of enzymes and to interact with various receptors. In
Scientific Research Applications
Antibacterial Activity
1,3,4-Oxadiazole derivatives, including those similar to the compound , have demonstrated significant antibacterial potential. For instance, a study found that synthesized derivatives of 1,3,4-oxadiazole exhibited strong antibacterial properties against both gram-negative and gram-positive bacteria, making them candidates for novel antibacterial agents (Siddiqui et al., 2014).
Agricultural Applications
Oxadiazole moieties have shown promise in agricultural applications, particularly as antibacterial agents against plant pathogens. A study showed that certain sulfone derivatives containing 1,3,4-oxadiazole moieties were effective against rice bacterial leaf blight, indicating their potential use in protecting crops from bacterial diseases (Shi et al., 2015).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives have also been studied for their role in corrosion inhibition. Research has shown that these compounds can effectively inhibit corrosion of mild steel in acidic environments, suggesting their potential application in industrial settings (Ammal et al., 2018).
Antioxidant and Anticancer Properties
Compounds containing the 1,3,4-oxadiazole moiety have shown potential in medicinal chemistry, particularly for their antioxidant and anticancer activities. For example, a study on various 1,3,4-oxadiazole derivatives found significant antioxidant activity, and some compounds showed promise as anticancer agents (Karanth et al., 2019).
Antitubercular Agents
Another significant application of 1,3,4-oxadiazole derivatives is in the development of antitubercular agents. Research has identified certain 1,3,4-oxadiazole compounds as effective against both replicating and non-replicating strains of Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Karabanovich et al., 2016).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2OS2/c1-22-14-5-3-2-4-12(14)15-19-20-16(21-15)23-9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSWUQFTVTVZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[(2,6-dichlorobenzyl)oxy]amino}methylene)-2-benzofuran-1(3H)-one](/img/structure/B2866149.png)


![2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2866154.png)


![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2866161.png)

![N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2866163.png)

![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)
![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)